molecular formula C9H8BrNS2 B13216205 N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine

N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine

Cat. No.: B13216205
M. Wt: 274.2 g/mol
InChI Key: XMFGRCAVQNSXJB-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a bromine atom attached to the thiophene ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The process involves the reaction of a boronic acid or boronate ester with an organohalide in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This involves careful control of temperature, solvent choice, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine involves its interaction with various molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine is unique due to the presence of the bromine atom at the 4-position of the thiophene ring. This specific substitution pattern can influence its reactivity, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H8BrNS2

Molecular Weight

274.2 g/mol

IUPAC Name

N-[(4-bromothiophen-3-yl)methyl]thiophen-3-amine

InChI

InChI=1S/C9H8BrNS2/c10-9-6-13-4-7(9)3-11-8-1-2-12-5-8/h1-2,4-6,11H,3H2

InChI Key

XMFGRCAVQNSXJB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1NCC2=CSC=C2Br

Origin of Product

United States

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